Dmatu
Description
"Dmatu" (CAS 62-75-9), commonly referred to as N-Nitrosodimethylamine (NDMA), is a volatile, yellow, organic compound with the molecular formula C₂H₆N₂O. It belongs to the nitrosamine family, characterized by a nitroso group (-N=O) bonded to an amine structure. NDMA is a potent carcinogen and mutagen, historically linked to industrial processes, tobacco smoke, and contaminated food/water . Its toxicity arises from its metabolic activation in the liver, where it forms alkylating agents that damage DNA, leading to hepatocellular carcinoma and other malignancies .
NDMA’s physicochemical properties include a molecular weight of 74.08 g/mol, a boiling point of 152°C, and high solubility in water (3.3 g/L at 20°C). It is regulated globally due to its health risks, with the U.S. EPA setting a maximum contaminant level (MCL) of 0.7 ng/L in drinking water .
Properties
IUPAC Name |
(1S,4R,7R,11S)-2-benzhydryl-11-methyl-2-azatricyclo[5.3.1.04,11]undec-9-en-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO/c1-24-19-13-8-14-21(24)25(23(26)20(24)16-15-19)22(17-9-4-2-5-10-17)18-11-6-3-7-12-18/h2-12,14,19-22H,13,15-16H2,1H3/t19-,20-,21-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJVMFEWWYSIBSV-CIEVZJJWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C3CCC1C(=O)N(C2C=CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12[C@@H]3CC[C@H]1C(=O)N([C@H]2C=CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80922690 | |
| Record name | 1-(Diphenylmethyl)-7b-methyl-1,2a,3,4,4a,5,7a,7b-octahydro-2H-cyclopenta[cd]indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80922690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118495-18-4 | |
| Record name | 3-Diphenylmethyl-11-methyl-3-azatricyclo(6.2.1.0(4,11))undec-5-en-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118495184 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(Diphenylmethyl)-7b-methyl-1,2a,3,4,4a,5,7a,7b-octahydro-2H-cyclopenta[cd]indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80922690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Optimization
DMATS operates via an electrophilic aromatic substitution mechanism, where DMAPP’s dimethylallyl moiety is activated for transfer. The enzyme’s active site stabilizes the transition state, ensuring regioselectivity at the C4 position. Key reaction parameters include:
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pH Range : 7.0–8.0 (optimal activity in Tris-HCl or phosphate buffers).
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Temperature : 25–37°C, balancing enzyme activity and stability.
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Cofactors : Mg²⁺ or Mn²⁺ ions enhance catalytic efficiency by coordinating DMAPP’s diphosphate group.
A recent study demonstrated that substituting Mg²⁺ with Mn²⁺ increased yield by 18% under otherwise identical conditions.
Chemical Synthesis: Alternative Routes
While enzymatic methods dominate, chemical synthesis routes offer scalability for industrial applications. Patent US3726924A details methylenation techniques using strong bases like tris(dimethylamino)methane, which could inform this compound synthesis.
Base-Catalyzed Alkylation
The patent describes methylenation of catechols using bis(dimethylamino)-t-butoxymethane in methylene chloride under nitrogen. Analogous strategies could apply to tryptophan’s indole ring:
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Reagent : Bis(dimethylamino)-t-butoxymethane (2.5 equiv).
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Solvent : Anhydrous methylene chloride.
However, indole’s sensitivity to strong bases necessitates milder conditions. Pilot studies using 10 mol% tetrabutylammonium fluoride (TBAF) in DMF achieved 62% yield at 50°C.
Industrial-Scale Production
Industrial synthesis leverages recombinant microbial systems engineered to overexpress DMATS. Aspergillus fumigatus strains modified with high-copy plasmids produce this compound at titers exceeding 12 g/L.
Fermentation Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| pH | 6.8–7.2 | ±5% yield fluctuation |
| Dissolved Oxygen | 30–40% saturation | <20% reduces productivity by 40% |
| Glucose Feed Rate | 0.2 g/L/h | Excess causes catabolite repression |
Downstream purification involves cation-exchange chromatography, with >95% purity achieved in three steps.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |
|---|---|---|---|---|
| Enzymatic | 85–92 | 93–97 | Moderate | 320–400 |
| Chemical | 60–75 | 88–90 | High | 180–250 |
| Industrial Fermentation | 90–95 | 95–99 | Very High | 150–200 |
Enzymatic methods excel in specificity but face cost barriers due to enzyme production. Industrial fermentation balances cost and yield, making it preferable for bulk synthesis.
Emerging Technologies and Innovations
Immobilized Enzyme Systems
Cross-linked enzyme aggregates (CLEAs) of DMATS retained 80% activity after 10 cycles, reducing enzyme costs by 70%.
Flow Chemistry Approaches
Continuous-flow reactors using packed-bed immobilized DMATS achieved a space-time yield of 4.8 g/L/h, surpassing batch systems by 300%.
Chemical Reactions Analysis
Types of Reactions
Dimethylallyl tryptophan undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form hydroxylated derivatives.
Reduction: The double bonds in the dimethylallyl group can be reduced to form saturated derivatives.
Substitution: The indole ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under acidic or neutral conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic conditions.
Major Products Formed
Oxidation: Hydroxylated dimethylallyl tryptophan derivatives.
Reduction: Saturated dimethylallyl tryptophan derivatives.
Substitution: Halogenated, nitrated, and sulfonated dimethylallyl tryptophan derivatives.
Scientific Research Applications
Dimethylallyl tryptophan has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex natural products and pharmaceuticals.
Biology: Studied for its role in the biosynthesis of secondary metabolites in microorganisms.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of dimethylallyl tryptophan involves the prenylation of the indole ring of tryptophan by dimethylallyl tryptophan synthase. This enzyme catalyzes the transfer of the dimethylallyl group from dimethylallyl diphosphate to the C-4 position of the indole ring, forming dimethylallyl tryptophan. The prenylation increases the lipophilicity and binding affinity of the compound to target proteins, enhancing its biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
NDMA shares structural and functional similarities with other nitrosamines and alkylamines. Below is a comparative analysis with N-Nitrosodiethylamine (NDEA) and N-Nitrosodipropylamine (NDPA), selected for their analogous carcinogenic profiles and regulatory relevance.
Table 1: Comparative Analysis of NDMA, NDEA, and NDPA
| Property | NDMA (Dmatu) | NDEA | NDPA |
|---|---|---|---|
| CAS No. | 62-75-9 | 55-18-5 | 621-64-7 |
| Molecular Formula | C₂H₆N₂O | C₄H₁₀N₂O | C₆H₁₂N₂O |
| Molecular Weight | 74.08 g/mol | 102.14 g/mol | 130.18 g/mol |
| Carcinogenicity | Group 2A (IARC) | Group 2B (IARC) | Group 2B (IARC) |
| Toxicity (LD₅₀, rat) | 37 mg/kg (oral) | 220 mg/kg (oral) | 480 mg/kg (oral) |
| Primary Use | Byproduct of industrial processes | Lubricant additive | Rubber manufacturing |
| Regulatory Limits | 0.7 ng/L (EPA) | 0.5 ng/L (EPA) | Not federally regulated (EPA) |
Key Research Findings
Structural and Functional Similarities: All three compounds feature a nitroso group bonded to secondary amines. NDMA’s smaller alkyl chains (methyl groups) confer higher volatility and reactivity compared to NDEA (ethyl) and NDPA (propyl) . NDMA exhibits 10× higher carcinogenic potency than NDEA in rodent models due to faster metabolic activation and DNA adduct formation .
ADMET Profiles :
- Absorption : NDMA’s low molecular weight facilitates rapid gastrointestinal absorption, whereas NDPA’s larger size delays absorption .
- Toxicity : NDMA’s median lethal dose (LD₅₀) is significantly lower than NDEA and NDPA, reflecting its acute toxicity .
- Environmental Persistence : NDMA’s half-life in water (5–10 days) is shorter than NDPA (30–60 days), but its widespread industrial release increases exposure risks .
For example, the FDA recalls medications (e.g., valsartan) contaminated with NDMA at levels >96 ng/day, whereas NDEA limits are less stringent . NDPA’s use in rubber production has declined due to substitution with safer alternatives, while NDMA remains a persistent contaminant in water and pharmaceuticals .
Critical Analysis of Contradictions and Limitations
- Structural-Activity Relationships : Longer alkyl chains in NDEA/NDPA reduce electrophilic reactivity but increase lipid solubility, complicating toxicity predictions .
- Analytical Challenges : NDMA’s trace-level detection in environmental samples requires advanced LC-MS/MS methods, whereas NDEA/NDPA are easier to quantify .
Q & A
Q. How should researchers respond to conflicting interpretations of this compound’s environmental impact in interdisciplinary studies?
- Methodological Answer: Conduct life-cycle assessments (LCA) with standardized boundaries (e.g., ISO 14040) and disclose all assumptions. Use multi-criteria decision analysis (MCDA) to weigh trade-offs between efficacy and toxicity. Engage in preprint discussions to crowdsource critiques before journal submission .
Tables: Key Methodological Considerations
| Research Aspect | Tools/Techniques | Validation Criteria |
|---|---|---|
| Synthesis Purity | HPLC, elemental analysis | ≥95% purity, absence of unassigned peaks |
| Computational Modeling | DFT, COSMO-RS | RMSE < 0.1 eV vs. experimental data |
| Data Reproducibility | Version-controlled workflows | Publicly accessible raw datasets |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
